molecular formula C8H8F2O2 B1530696 5-(Difluoromethyl)-2-methoxyphenol CAS No. 1261479-62-2

5-(Difluoromethyl)-2-methoxyphenol

Cat. No.: B1530696
CAS No.: 1261479-62-2
M. Wt: 174.14 g/mol
InChI Key: GZVNUZOOSIANFI-UHFFFAOYSA-N
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Description

“5-(Difluoromethyl)-2-methoxyphenol” is a chemical compound that contains a difluoromethyl group. Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Scientific Research Applications

Antioxidant Activities in Plant Foods

5-(Difluoromethyl)-2-methoxyphenol and its derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), are formed during acid hydrolysis of conjugated and bound phenolics in plants. These compounds have been studied for their potential antioxidant activities in various spectrophotometric assays, displaying significant activity mainly in the oxygen radical absorbing capacity (ORAC) assay. This research helps in understanding the overestimation of phenolic content and antioxidant activities in plant foods (Chen et al., 2014).

Thermochemical and Calorimetric Analysis

The thermochemical and Fourier transform infrared (FTIR)-spectroscopic properties of methoxyphenols, including 2-methoxyphenol, have been studied for their potential use in different antioxidants and biologically active molecules. These studies involve measuring thermodynamic properties like vapor pressure and vaporization enthalpies, providing insights into the relations among properties and structures for these compounds (Varfolomeev et al., 2010).

Application in Aldose Reductase Inhibition

Research on the effect of methoxy-substitution, including the structure of this compound derivatives, on aldose and aldehyde reductase inhibitory activity has been conducted. This is relevant in the context of developing potential treatments for long-term diabetes complications (Chatzopoulou et al., 2011).

Catalytic Upgrading of Phenolic Monomers

Studies have focused on the catalytic upgrading of phenolic monomers like eugenol, which consists of methyl ether bonds similar to this compound. This research is important for understanding the relationship between the acidity of zeolites and deoxygenation activities in hydrodeoxygenation (HDO) processes (Zhang et al., 2014).

Environmental Impact Assessment

The study of methoxyphenols in ambient atmospheric particulate matter, as tracers for wood combustion, includes compounds structurally related to this compound. Understanding their presence in the atmosphere contributes to environmental impact assessments and the study of air pollution sources (Simpson et al., 2005).

Future Directions

The field of difluoromethylation has seen significant advances, streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . Future research may continue to explore new difluoromethylation reagents and methods.

Properties

IUPAC Name

5-(difluoromethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-7-3-2-5(8(9)10)4-6(7)11/h2-4,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVNUZOOSIANFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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